6-Tritylsulfanylhexan-1-ol

Description

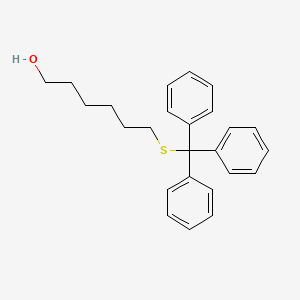

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-tritylsulfanylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28OS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCMHJKLQHCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373037 | |

| Record name | 6-tritylsulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100360-57-4 | |

| Record name | 6-tritylsulfanylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Tritylsulfanylhexan 1 Ol

Classical Synthetic Routes to 6-Tritylsulfanylhexan-1-ol

The traditional synthesis of this compound is well-documented, providing a reliable foundation for its preparation. These methods are characterized by their straightforward reaction pathways and readily available starting materials.

Precursor Identification and Elaboration Strategies

The most common classical synthesis of this compound involves the direct reaction of 6-mercapto-hexan-1-ol with trityl chloride. rsc.org This approach is favored due to the commercial availability and lower cost of these precursors. rsc.org The core of this strategy is the selective S-tritylation of the thiol group in the presence of a primary alcohol.

An alternative, earlier reported method utilizes triphenylmethanethiol (B167021) and 6-bromo-hexan-1-ol. rsc.org This route, however, is less frequently employed in contemporary syntheses. The choice of precursors is critical, as it dictates the reaction conditions and potential side products.

Reaction Conditions and Optimization Parameters

The reaction between 6-mercapto-hexan-1-ol and trityl chloride is typically carried out in a non-polar aprotic solvent, with dichloromethane (B109758) being a common choice. rsc.org A key optimization parameter is the exclusion of a base. While bases like pyridine (B92270) and triethylamine (B128534) are often used in tritylation reactions, their presence in this specific synthesis can lead to the formation of undesirable side products, complicating the purification process. rsc.org

The reaction proceeds efficiently at room temperature, with the trityl chloride being added dropwise to a solution of 6-mercapto-hexan-1-ol. rsc.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). rsc.org Following the reaction, an extraction with a dilute base, such as 0.1 M sodium hydroxide, is performed to remove any unreacted 6-mercapto-hexan-1-ol. rsc.org The final product is then isolated and purified by crystallization, yielding this compound as a solid. rsc.org This optimized, base-free method allows for the selective and high-yielding synthesis of the desired compound. rsc.org

| Parameter | Details |

| Reactant 1 | 6-mercapto-hexan-1-ol |

| Reactant 2 | Trityl chloride |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Base | None (to ensure selectivity) |

| Work-up | Extraction with 0.1 M NaOH |

| Purification | Crystallization from toluene/light petroleum ether |

| Yield | 82% |

Microwave-Assisted Synthesis of this compound

The application of microwave irradiation to accelerate organic reactions has become a valuable tool in modern synthesis. While detailed studies specifically on the microwave-assisted synthesis of this compound are not extensively published, the synthesis of S-trityl mercaptoalkanols using this technology has been reported, suggesting its applicability.

Mechanistic Insights and Kinetic Advantages of Microwave Irradiation

Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture leads to a rapid and uniform temperature increase, which can significantly accelerate reaction rates compared to conventional heating methods. The kinetic advantages stem from the efficient energy transfer, which can overcome activation energy barriers more effectively, leading to shorter reaction times.

Evaluation of Reaction Efficiency and Yield Enhancement in Microwave-Promoted Processes

In the context of synthesizing this compound, a microwave-promoted process would be expected to dramatically reduce the reaction time from hours to minutes. This increased efficiency can also lead to higher yields by minimizing the formation of degradation products that may occur with prolonged heating. The table below provides a prospective comparison based on the established principles of microwave-assisted organic synthesis.

| Parameter | Conventional Heating | Microwave-Assisted (Projected) |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform |

| Side Products | Higher potential due to longer reaction times | Minimized due to rapid reaction |

| Yield | Good (e.g., 82%) | Potentially higher |

| Energy Efficiency | Lower | Higher |

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, emerging synthetic strategies aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this could involve the use of more environmentally benign solvents, catalyst systems, and energy sources. While specific research on sustainable approaches for this particular compound is limited, general trends in the protection of thiols can be considered.

Comparative Analysis of Synthetic Strategies

A comparative analysis of the primary synthetic routes to this compound reveals distinct advantages and disadvantages for each approach. The two main strategies involve either the reaction of a trityl-containing thiol with a hexanol derivative or the reaction of a hexanethiol with a trityl halide.

One established method involves the reaction of triphenylmethanethiol with 6-bromo-hexan-1-ol. mdpi.com This approach builds the desired molecule by forming the thioether linkage through nucleophilic substitution, where the thiol displaces the bromide.

A second, more direct strategy involves the reaction of 6-mercapto-hexan-1-ol with trityl chloride. mdpi.com This method has been highlighted as potentially more efficient due to the use of cheaper and more readily available starting materials. mdpi.com A significant advantage of this route is the ability to proceed effectively without the use of a base. mdpi.com Traditional tritylation reactions often employ bases such as pyridine or triethylamine, which can lead to the formation of significant amounts of undesired side products, complicating the purification process. mdpi.com By carrying out the reaction in a non-basic medium, the selective tritylation of the thiol group is achieved with high efficiency, leading to an almost quantitative formation of the desired product. mdpi.com For instance, the dropwise addition of trityl chloride in dichloromethane to a solution of 6-mercapto-hexan-1-ol in the same solvent at room temperature has been reported to yield 82% of this compound after purification. mdpi.com

The following table provides a comparative overview of these two synthetic strategies.

| Feature | Strategy 1 | Strategy 2 |

| Starting Material 1 | Triphenylmethanethiol | 6-mercapto-hexan-1-ol |

| Starting Material 2 | 6-bromo-hexan-1-ol | Trityl chloride |

| Key Reaction | Nucleophilic substitution | S-tritylation |

| Reagent Availability | Standard | More readily available and cheaper mdpi.com |

| Use of Base | Typically requires a base | Can be performed without a base to avoid side products mdpi.com |

| Reported Yield | Not specified in the provided context | 82% mdpi.com |

Chemical Transformations and Reactivity of 6 Tritylsulfanylhexan 1 Ol

Reactions Involving the Primary Alcohol Functionality of 6-Tritylsulfanylhexan-1-ol

The primary alcohol group (-OH) is a key site for synthetic modification, allowing for the introduction of various functionalities while the trityl-protected thiol remains intact.

The conversion of the primary alcohol in this compound to esters and ethers is fundamental for its application in more complex molecular assemblies. A notable application is its conversion to an O-β-cyanoethyl-N,N-diisopropyl phosphoramidite (B1245037) derivative. mdpi.com This transformation is a critical step in preparing the molecule for automated synthesis of 5'-thiol modified oligonucleotides, where the phosphoramidite group enables sequential coupling to the growing oligonucleotide chain. mdpi.com

Esterification can be achieved under standard conditions, for instance, by reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). Similarly, etherification can be performed, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The stability of the S-trityl group under these basic or mildly acidic conditions allows for high selectivity in these transformations.

| Reaction Type | Typical Reagents | Purpose |

|---|---|---|

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Base (e.g., DIPEA) | Synthesis of phosphoramidite building blocks for oligonucleotide synthesis. mdpi.com |

| Esterification | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Introduction of ester functionalities. |

| Etherification | Strong Base (e.g., NaH), Alkyl Halide (R-X) | Formation of ether linkages. |

The primary alcohol of this compound can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent concomitant cleavage of the acid-labile S-trityl group. Milder, non-acidic oxidation protocols are generally preferred.

For the synthesis of the corresponding aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation can be employed. To obtain the carboxylic acid, stronger oxidizing agents are required, but conditions must be carefully controlled. The trityl group's stability allows for these transformations, expanding the synthetic utility of the molecule.

| Target Functional Group | Typical Oxidation Reagent/System | Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM) |

| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous dichloromethane (DCM) |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Requires careful pH control to avoid deprotection |

Reactivity of the Tritylsulfanyl Moiety in this compound

The triphenylmethyl (trityl) group is a widely used protecting group for thiols due to its steric bulk and specific cleavage conditions. researchgate.net It effectively prevents the thiol from undergoing oxidation to a disulfide or acting as a nucleophile in undesired side reactions. researchgate.net

The removal of the S-trityl group is a critical step to unmask the free thiol, which can then participate in subsequent chemical reactions. Cleavage is typically achieved under acidic, reductive, or oxidative conditions.

The S-trityl group is highly susceptible to cleavage by acids. researchgate.net This reaction proceeds via an SN1-type mechanism. The process begins with the protonation of the sulfur atom, followed by the departure of the highly stable triphenylmethyl (trityl) carbocation. This carbocation is stabilized by the extensive resonance delocalization across the three phenyl rings. The liberated thiol is then obtained.

Commonly used acids for this purpose include trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to capture the reactive trityl cation and prevent side reactions. peptide.comnih.gov The cleavage can also be accomplished with other protic acids like hydrogen chloride or Lewis acids. researchgate.net

Beyond acidolysis, the S-trityl group can be removed under reductive or oxidative conditions, providing alternative pathways that may be necessary in the presence of other acid-sensitive functional groups. acs.org

Reductive Cleavage: A method for reductive deprotection involves the coupling of metal acid catalysis with a reducing agent. nih.gov For instance, mercury(II) salts like HgCl₂ or Hg(OAc)₂ can coordinate to the sulfur atom, weakening the C-S bond. researchgate.netacs.orgnih.gov Subsequent treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) completes the cleavage to yield the free thiol. acs.orgnih.gov

Oxidative Cleavage: The S-trityl group can be removed oxidatively, most commonly using iodine. peptide.com This method is particularly useful as it often leads directly to the formation of a symmetrical disulfide from two thiol molecules. peptide.compeptide.com The reaction is typically carried out in a solvent like dichloromethane or methanol. peptide.compeptide.com Other oxidative reagents, such as thallium(III) trifluoroacetate, have also been employed for this transformation, though thallium compounds are highly toxic and require careful handling. peptide.com A visible-light-mediated photocatalytic method has also been developed, offering a pH-neutral alternative that converts trityl thioethers into symmetrical disulfides. organic-chemistry.org

| Method | Reagents | Typical Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) | Free Thiol | peptide.com |

| Reductive Demercuration | Hg(OAc)₂, NaBH₄ | Free Thiol | acs.orgnih.gov |

| Oxidative Cleavage | Iodine (I₂) | Symmetrical Disulfide | peptide.compeptide.com |

| Photocatalytic Cleavage | Photocatalyst, Visible Light | Symmetrical Disulfide | organic-chemistry.org |

Further Derivatization and Chemical Modification at the Sulfur Center

While the primary role of the trityl group is protection, the sulfur atom in this compound can still undergo specific chemical modifications. These transformations expand the synthetic utility of this building block beyond its use as a simple protected thiol.

One of the key modifications of the sulfur center is its oxidation. The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. mdpi.comorganic-chemistry.org In the case of this compound, this reaction would lead to the formation of 6-(tritylsulfinyl)hexan-1-ol and 6-(tritylsulfonyl)hexan-1-ol, respectively. These oxidized derivatives introduce new functional groups with distinct chemical properties, such as increased polarity and the potential for chirality at the sulfur center in the case of the sulfoxide (B87167).

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents, such as hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Careful control of reaction conditions is crucial to prevent over-oxidation to the sulfone. The further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing conditions. organic-chemistry.org

| Derivative | Structure | Synthetic Method |

| 6-(Tritylsulfinyl)hexan-1-ol | (Structure not available in search results) | Oxidation of this compound with one equivalent of an oxidizing agent like m-CPBA. |

| 6-(Tritylsulfonyl)hexan-1-ol | (Structure not available in search results) | Oxidation of this compound with an excess of a strong oxidizing agent like hydrogen peroxide or m-CPBA. |

This table is generated based on general chemical principles of sulfide (B99878) oxidation, as specific synthesis data for these derivatives of this compound were not found in the search results.

Another potential modification at the sulfur center, though less common while the trityl group is attached, is S-alkylation to form a sulfonium (B1226848) ion. The high nucleophilicity of sulfur in thioethers suggests that it can react with strong electrophiles. nih.gov However, the steric hindrance imposed by the bulky trityl group would likely make this a challenging transformation.

Chemoselective Transformations and Multistep Synthesis Utilizing this compound

The presence of two distinct functional groups in this compound, a primary alcohol and a protected thiol, makes it an ideal substrate for chemoselective transformations in multistep synthesis. The differential reactivity of these groups allows for their sequential modification, providing a powerful tool for the construction of complex target molecules.

The hydroxyl group can be selectively targeted for a variety of reactions while the trityl-protected sulfur remains inert. For instance, the alcohol can undergo esterification or etherification. A notable application is its conversion to an O-β-cyanoethyl-N,N-diisopropyl phosphoramidite derivative, which is a key building block in the synthesis of 5'-thiol modified oligonucleotides. acs.org This highlights the utility of this compound in bioconjugate chemistry.

Table of Chemoselective Reactions at the Hydroxyl Group:

| Reaction Type | Reagent/Conditions | Product |

| Phosphoramidite formation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, base | 6-(Tritylsulfanyl)hexyl (2-cyanoethyl) N,N-diisopropylphosphoramidite |

| Esterification | Carboxylic acid, DCC/DMAP | 6-(Tritylsulfanyl)hexyl ester |

| Etherification | Alkyl halide, base (e.g., NaH) | 6-(Tritylsulfanyl)hexyl ether |

This table illustrates potential chemoselective reactions based on the known reactivity of alcohols.

Following the modification of the hydroxyl group, the trityl group can be selectively removed to expose the thiol. The deprotection of the trityl group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) with a scavenger such as triethylsilane to trap the liberated trityl cation. mdpi.com This selective deprotection allows for subsequent reactions at the now-free thiol, such as disulfide bond formation or conjugation to other molecules.

A key advantage of the trityl protecting group is its stability under a wide range of reaction conditions that are used to modify the hydroxyl group, including basic and nucleophilic conditions. This orthogonality is crucial for the successful execution of multistep synthetic strategies. nih.govnih.gov

An exemplary multistep synthesis could involve the initial esterification of the hydroxyl group of this compound with a biologically active carboxylic acid. Subsequently, the trityl group can be removed to unveil the thiol, which can then be used to anchor the molecule to a gold surface or to form a disulfide linkage with a protein. This strategy allows for the precise and controlled assembly of complex molecular architectures.

Applications of 6 Tritylsulfanylhexan 1 Ol As a Synthetic Intermediate

Design and Synthesis of Chemical Linkers and Tethers

The distinct functionalities of 6-Tritylsulfanylhexan-1-ol make it an ideal candidate for the rational design and synthesis of chemical linkers and tethers. These molecular bridges are crucial for connecting different chemical entities, such as a targeting moiety and a therapeutic agent, or for tethering molecules to solid supports in combinatorial chemistry.

Integration into Bifunctional Molecular Architectures

The structure of this compound inherently represents a bifunctional molecular architecture. The primary alcohol provides a reactive handle for a wide range of chemical transformations, including esterification, etherification, and the formation of carbamates. This allows for the attachment of various molecules, such as fluorescent dyes, affinity labels, or other bioactive compounds.

Simultaneously, the trityl-protected thiol at the other end of the six-carbon chain offers a latent nucleophile. The bulky trityl group ensures the stability of the thioether under many reaction conditions used to modify the alcohol. This orthogonality in reactivity is a key feature in the stepwise construction of heterobifunctional linkers, where each end of the linker can be addressed independently.

Preparation of Customizable Linker Constructs for Chemical Biology

In the field of chemical biology, linkers with customizable lengths and functionalities are in high demand. This compound serves as a foundational building block for such constructs. The hexyl chain provides a defined spatial separation between the two functional groups, which can be crucial for the biological activity of the final conjugate.

The synthesis of these customizable linkers often begins with the modification of the hydroxyl group of this compound. For instance, it can be reacted with dicarboxylic acids or their derivatives to introduce a terminal carboxyl group, which can then be activated for amide bond formation with an amine-containing molecule. Following the attachment of the first molecule, the trityl group can be selectively cleaved, typically under acidic conditions, to reveal the free thiol. This thiol can then be engaged in various conjugation reactions, such as Michael additions to maleimides or the formation of disulfide bonds, to attach a second molecule of interest.

Interactive Table: Functionalization of this compound for Linker Synthesis

| Functional Group | Reagent/Reaction | Resulting Functionality | Potential Application |

| Alcohol | Phosgene derivatives | Activated carbonate | Attachment of amines |

| Alcohol | Acryloyl chloride | Acrylate | Michael addition reactions |

| Thiol (after deprotection) | Maleimide-functionalized molecule | Thioether | Bioconjugation to proteins |

| Thiol (after deprotection) | Pyridyl disulfide reagents | Disulfide | Reversible conjugation |

Role in Prodrug Chemical Design and Synthesis

The development of prodrugs, which are inactive precursors that are converted into active drugs in the body, is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound has been identified as a key component in the design of innovative prodrugs incorporating self-cleavable linkers.

Elucidation of Self-Cleavable Linker Mechanisms in Model Chemical Systems

The design of self-cleavable linkers often relies on intramolecular cyclization reactions that are triggered by a specific physiological or chemical stimulus. The linker derived from this compound can be engineered to undergo such a transformation. For example, the alcohol functionality can be part of a system that, upon an enzymatic or chemical trigger, initiates a cascade of reactions leading to the cleavage of the linker and the release of the active drug. One such mechanism involves a cyclization-activation process, where the formation of a cyclic imide can trigger the cleavage of an ester bond, liberating the therapeutic agent. mdpi.com The six-carbon chain of the hexanol derivative provides the necessary flexibility and distance for these intramolecular reactions to occur efficiently.

Contributions to Complex Organic Synthesis Schemes

Beyond its role in linkers and prodrugs, this compound is a valuable building block in more extensive and complex organic synthesis projects. Its bifunctional nature allows it to introduce a protected thiol and a reactive hydroxyl group in a single step, streamlining synthetic routes.

A notable application of this compound is in the synthesis of modified oligonucleotides. nih.gov Specifically, its phosphoramidite (B1245037) derivative is a widely used reagent for the introduction of a 5'-thiol group onto a synthetic DNA or RNA strand. nih.gov This modification is crucial for a variety of applications, including the attachment of fluorescent probes, the immobilization of oligonucleotides on surfaces, and the construction of oligonucleotide-protein conjugates.

The synthesis of this compound itself has been optimized to be a high-yield process. A common method involves the direct reaction of 6-mercaptohexan-1-ol with trityl chloride. nih.gov This reaction proceeds efficiently and with high selectivity for the thiol group over the hydroxyl group, underscoring the utility of the trityl group in protecting thiols.

Interactive Table: Synthesis and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H28OS | |

| Molecular Weight | 376.56 g/mol | |

| Appearance | White to off-white solid | |

| Synthesis Method | Reaction of 6-mercaptohexan-1-ol with trityl chloride | nih.gov |

| Key Application | Synthesis of 5'-thiol modified oligonucleotides | nih.gov |

Potential in Advanced Materials and Polymer Chemistry of this compound as a Synthetic Intermediate

The unique bifunctional nature of this compound, possessing both a terminal hydroxyl group and a protected thiol, positions it as a valuable synthetic intermediate in the development of advanced materials and functional polymers. Its structure allows for a two-stage functionalization strategy, enabling the creation of materials with precisely controlled architectures and properties.

The primary utility of this compound in polymer chemistry lies in its ability to act as a functional initiator for various polymerization techniques, most notably ring-opening polymerization (ROP). The hydroxyl group can initiate the polymerization of cyclic monomers, such as lactones (e.g., ε-caprolactone), lactides, and cyclic carbonates, to produce well-defined polyester (B1180765) and polycarbonate chains. researchgate.netmdpi.comnih.gov This process results in polymers with a trityl-protected thiol group at one end.

The trityl group serves as a robust protecting group for the thiol, which is crucial as unprotected thiols can interfere with many polymerization catalysts and reaction conditions. Following polymerization, the trityl group can be selectively removed under acidic conditions or via other specific deprotection methods to reveal a reactive thiol (-SH) terminus. This terminal thiol group is then available for a variety of subsequent chemical modifications, often referred to as "thiol-click" chemistry. nih.govrsc.org

One of the most powerful applications of these thiol-terminated polymers is in thiol-ene coupling reactions. nih.govillinois.edu This highly efficient and often photo-initiated reaction allows for the covalent attachment of the polymer to surfaces or molecules containing alkene functionalities. This strategy is widely employed for surface grafting, where the polymer chains are grown from or attached to a substrate, thereby modifying its surface properties. Such modifications can impart hydrophilicity, biocompatibility, or other desired functionalities to the material.

Furthermore, the deprotected thiol group can be utilized in other "click" reactions, such as thiol-yne and thiol-Michael additions, providing a versatile platform for the synthesis of block copolymers, graft copolymers, and complex macromolecular architectures. researchgate.net These advanced polymer structures are instrumental in fields such as drug delivery, tissue engineering, and nanotechnology.

Another significant application of the deprotected form of this compound, 6-mercapto-1-hexanol, is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. dtic.mildiva-portal.orgrsc.org The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer on the substrate. The terminal hydroxyl groups of the SAM can then be further functionalized, allowing for the creation of tailored interfaces for applications in biosensors, molecular electronics, and corrosion protection.

The potential applications of polymers and materials derived from this compound are summarized in the table below, highlighting the versatility of this compound as a synthetic intermediate.

| Application Area | Polymer/Material Type | Key Functional Group Utilized | Potential End-Use |

| Biomaterials | Thiol-functionalized polyesters (e.g., Polycaprolactone) | Thiol (for conjugation) | Drug delivery vehicles, tissue engineering scaffolds |

| Surface Modification | Polymer brushes grafted onto surfaces | Thiol (for surface attachment) | Antifouling coatings, biocompatible implants |

| Electronics | Self-assembled monolayers on gold | Thiol (for gold binding) and Hydroxyl (for further functionalization) | Biosensor surfaces, molecular electronic components |

| Advanced Coatings | Cross-linked polymer networks via thiol-ene chemistry | Thiol | Scratch-resistant coatings, responsive surfaces |

Detailed research findings on polymers initiated with hydroxyl-terminated trityl-protected thiols indicate the ability to produce polymers with controlled molecular weights and narrow polydispersity indices (PDI), which is a measure of the uniformity of the polymer chain lengths. The table below presents typical data that could be expected from the ring-opening polymerization of ε-caprolactone initiated by this compound, followed by deprotection and subsequent analysis.

| Polymer Sample | Monomer:Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Deprotection Efficiency (%) |

| PCL-S-Trityl-1 | 50:1 | 5700 | 5500 | 1.15 | >95 |

| PCL-S-Trityl-2 | 100:1 | 11400 | 11000 | 1.18 | >95 |

| PCL-SH-1 | 50:1 | 5458 | 5300 | 1.16 | N/A |

| PCL-SH-2 | 100:1 | 11158 | 10800 | 1.19 | N/A |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Data is illustrative and based on typical results for similar systems.

Advanced Characterization and Structural Elucidation of 6 Tritylsulfanylhexan 1 Ol and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained. For a molecule like 6-Tritylsulfanylhexan-1-ol, a multi-faceted spectroscopic approach is necessary for a thorough analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the trityl, hexanol, and hydroxyl protons. The fifteen aromatic protons of the trityl group would typically appear as a complex multiplet in the downfield region (δ 7.2-7.5 ppm). The methylene protons of the hexanol chain would resonate at distinct chemical shifts. The protons on the carbon adjacent to the sulfur atom (C1) are expected around δ 2.4-2.6 ppm, while the protons on the carbon bearing the hydroxyl group (C6) would be found around δ 3.6 ppm chemicalbook.com. The remaining methylene protons of the hexyl chain would produce overlapping multiplets in the δ 1.2-1.7 ppm range. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The trityl group would be identified by the quaternary carbon signal around δ 67 ppm and the aromatic carbons between δ 126-145 ppm. The carbons of the hexanol chain would have predictable chemical shifts, with the carbon attached to sulfur (C1) appearing around δ 33 ppm and the carbon attached to the hydroxyl group (C6) resonating further downfield at approximately δ 62 ppm libretexts.org. The other methylene carbons would be found in the δ 25-33 ppm range.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons in the hexanol chain, confirming their connectivity. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide information about through-space interactions, which can be useful in determining the preferred conformation of the flexible hexyl chain in solution.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Trityl-H (aromatic) | 7.20-7.50 (m, 15H) | 144.5 (Ar-C) |

| Trityl-C (quaternary) | - | 67.0 |

| -S-CH₂- (C1) | 2.45 (t, 2H) | 33.0 |

| -CH₂- (C2) | 1.55 (m, 2H) | 28.5 |

| -CH₂- (C3) | 1.30 (m, 2H) | 25.5 |

| -CH₂- (C4) | 1.40 (m, 2H) | 32.5 |

| -CH₂- (C5) | 1.58 (m, 2H) | 25.0 |

| -CH₂-OH (C6) | 3.62 (t, 2H) | 62.8 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₂₅H₂₈OS), the expected exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ that corresponds to this calculated mass with an accuracy of a few parts per million (ppm). This high accuracy provides strong evidence for the assigned molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. A characteristic and often dominant peak in the spectrum of trityl-containing compounds is the trityl cation ([C(C₆H₅)₃]⁺) at m/z 243, resulting from the cleavage of the C-S bond. Other fragmentations would likely involve the loss of water from the molecular ion and cleavage along the alkyl chain.

Predicted HRMS Fragmentation for this compound

| m/z (amu) | Proposed Fragment |

|---|---|

| 376.1861 | [C₂₅H₂₈OS]⁺ (Molecular Ion) |

| 358.1755 | [M - H₂O]⁺ |

| 243.1174 | [C(C₆H₅)₃]⁺ |

| 165.0698 | [C₁₃H₉]⁺ (Fluorenyl cation) |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group orgchemboulder.compressbooks.publibretexts.org. The broadness of this peak is a result of intermolecular hydrogen bonding. Sharp peaks corresponding to the C-H stretching of the aromatic trityl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the hexyl chain would appear just below 3000 cm⁻¹ pressbooks.publibretexts.org. A strong C-O stretching band is expected in the 1050-1260 cm⁻¹ region orgchemboulder.comvscht.cz. The characteristic absorptions of the phenyl groups of the trityl moiety would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The S-C bond of the thioether and the C-C backbone of the alkyl chain and aromatic rings would give rise to characteristic Raman signals. The symmetric breathing modes of the aromatic rings in the trityl group are expected to produce strong Raman bands. The S-H stretching vibration, which is typically weak in IR spectra, is more readily observed in Raman spectroscopy, although in this S-protected compound, the focus would be on the C-S stretching frequency (around 600-700 cm⁻¹).

Characteristic IR and Raman Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | 3200-3600 (strong, broad) | Weak |

| C-H (aromatic) | 3000-3100 (sharp) | Strong |

| C-H (aliphatic) | 2850-2960 (strong, sharp) | Strong |

| C=C (aromatic) | 1450-1600 (medium) | Strong |

| C-O (alcohol) | 1050-1260 (strong) | Medium |

Crystallographic Studies of this compound Derivatives for Conformational Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While obtaining suitable crystals of the parent alcohol might be challenging due to the flexibility of the hexyl chain, derivatives such as esters or urethanes could be more amenable to crystallization.

A crystallographic study would reveal the solid-state conformation of the molecule. The bulky trityl group is known to significantly influence the crystal packing nih.govacs.org. The flexible hexyl chain can adopt various conformations, and the crystal structure would show the lowest energy conformer in the solid state rsc.orgnih.gov. The analysis of bond lengths and angles would confirm the expected molecular geometry.

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for verifying the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. The presence of the trityl group, a strong chromophore, allows for sensitive detection using a UV detector, typically at wavelengths around 254 nm. The retention time of the main peak would be characteristic of the compound, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): Due to its relatively high molecular weight and boiling point, GC analysis of this compound might require derivatization of the hydroxyl group to increase its volatility, for example, by converting it to a trimethylsilyl (TMS) ether. A capillary column with a non-polar or medium-polarity stationary phase coupled with a Flame Ionization Detector (FID) would be appropriate for its analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. A silica gel plate with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) would be suitable. The spots can be visualized under a UV lamp due to the UV-active trityl group.

Theoretical and Computational Chemistry Studies on 6 Tritylsulfanylhexan 1 Ol

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 6-tritylsulfanylhexan-1-ol would be foundational to understanding its reactivity and properties. Quantum chemical calculations, such as Density Functional Theory (DFT), would likely be employed to determine the molecule's electron density distribution, molecular orbitals, and electrostatic potential.

Conformational Landscape and Energetics of this compound

The conformational flexibility of the hexanol chain, coupled with the steric bulk of the trityl group, suggests a complex conformational landscape for this compound. Computational methods would be essential to identify the various low-energy conformers and to quantify the energetic differences between them.

A systematic conformational search, followed by geometry optimization and frequency calculations, would reveal the preferred spatial arrangements of the molecule. The relative energies of these conformers would provide insight into their population distribution at a given temperature. The bulky trityl group is expected to significantly restrict the conformational freedom of the hexyl chain, leading to a few dominant, low-energy structures.

Computational Modeling of Reaction Pathways and Transition States for Key Transformations

Computational modeling could be used to investigate the mechanisms of key reactions involving this compound. For instance, the deprotection of the trityl group is a common transformation. Quantum chemical calculations could elucidate the reaction pathway, identify the transition state structure, and calculate the activation energy for this process under various conditions (e.g., acidic or basic).

Another area of interest would be the oxidation of the thioether to a sulfoxide (B87167) or sulfone, and the esterification or etherification of the primary alcohol. Computational modeling would provide valuable mechanistic insights and help in predicting the feasibility and selectivity of such reactions.

Predictive Simulations for Novel Derivatizations and Reactivity Patterns

Predictive simulations could guide the synthesis of novel derivatives of this compound with desired properties. By computationally screening a library of potential reactants, it would be possible to predict the outcomes of various chemical transformations.

Emerging Research Avenues and Future Prospects for 6 Tritylsulfanylhexan 1 Ol Chemistry

Development of Novel and Efficient Synthetic Strategies for 6-Tritylsulfanylhexan-1-ol Analogues

The development of novel synthetic routes to this compound and its analogues is paramount for expanding their accessibility and utility. Traditional syntheses often involve the reaction of 6-mercaptohexan-1-ol with trityl chloride in the presence of a base. However, recent advancements have focused on more efficient and selective methods.

One notable development is the implementation of base-free synthesis , which circumvents the use of bases like pyridine (B92270) or triethylamine (B128534) that can lead to undesired side products. This approach involves the direct reaction of 6-mercaptohexan-1-ol with trityl chloride in a suitable solvent such as dichloromethane (B109758), leading to a nearly quantitative yield of the desired product. This method is not only more efficient but also simplifies the purification process.

Furthermore, the principles of click chemistry are being increasingly applied to generate a diverse library of this compound analogues. The terminal hydroxyl group serves as a versatile handle for modification. For instance, it can be readily converted to an azide or an alkyne, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the facile conjugation of various functionalities, including biomolecules, fluorescent tags, and polymers, to the hexanol backbone.

Another innovative approach lies in the post-synthetic modification of the trityl-protected thiol. Recent studies have highlighted the use of photocatalytic methods for the cleavage of the trityl group under neutral conditions. This visible-light-mediated deprotection offers an orthogonal strategy to traditional acidic methods, allowing for the synthesis of analogues with acid-sensitive functional groups. This mild deprotection strategy opens up new avenues for creating complex molecules where the thiol group can be selectively unmasked at a desired stage.

| Synthetic Strategy | Description | Advantages |

| Base-Free Synthesis | Direct reaction of 6-mercaptohexan-1-ol with trityl chloride without a base. | High yield, simplified purification, reduced side products. |

| Click Chemistry | Functionalization of the hydroxyl group to an azide or alkyne for subsequent cycloaddition reactions. | High efficiency, modularity, wide scope of compatible functional groups. |

| Photocatalytic Deprotection | Visible-light-mediated cleavage of the S-trityl bond using a photocatalyst. | Mild, neutral conditions, orthogonal to acid-labile groups. |

Expansion of Applications in Diverse Fields of Chemical Synthesis

The unique structure of this compound and its derivatives has led to their application in a growing number of fields beyond traditional organic synthesis.

In the realm of bioconjugation , the deprotected thiol of 6-mercaptohexan-1-ol provides a reactive handle for attachment to biomolecules such as proteins and peptides. The hydroxyl end can be modified with functionalities that allow for specific targeting or imaging. This dual functionality is particularly valuable in the development of targeted drug delivery systems and diagnostic agents.

A significant area of application is in the development of stimuli-responsive materials . The thioether linkage in this compound and its derivatives can be sensitive to reactive oxygen species (ROS). This property is being exploited to create polymers and hydrogels that can change their properties, such as swelling or degradation, in response to the oxidative environment often found in diseased tissues. nih.gov This opens up possibilities for the design of "smart" materials for controlled drug release. nih.gov

Furthermore, the synthesis of dendrimers and other complex macromolecular architectures is being advanced by the use of this compound as a building block. The ability to precisely control the functionalization at both ends of the molecule allows for the construction of highly branched and well-defined structures. Click chemistry is a particularly powerful tool in this context, enabling the efficient and modular synthesis of dendrimers with tailored properties for applications in catalysis, drug delivery, and materials science.

Exploration of New Reactivity Patterns and Unprecedented Transformations

Beyond its role as a protected thiol, the trityl group in this compound is being explored for its participation in novel reactivity patterns.

A groundbreaking development is the photocatalytic cleavage of the S-trityl bond. This reaction proceeds under visible light irradiation in the presence of a suitable photoredox catalyst. The process is believed to involve the formation of a triphenylmethyl radical, leading to the selective cleavage of the thioether bond under neutral conditions. This transformation is a significant departure from the traditional acid-catalyzed deprotection and offers a new tool for orthogonal synthesis.

The versatility of thiol-ene and thiol-yne "click" reactions after deprotection of this compound represents another key area of reactivity exploration. These radical-mediated reactions are highly efficient and proceed under mild conditions, allowing for the rapid and selective formation of carbon-sulfur bonds. This reactivity is being harnessed to create functionalized polymers, surface coatings, and hydrogels with precisely controlled architectures and properties.

Researchers are also investigating the potential for unusual transformations involving the trityl thioether itself. While the trityl group is primarily seen as a protecting group, its bulky nature and electronic properties could influence the reactivity of the adjacent sulfur atom in unexpected ways. Future research may uncover novel catalytic or radical-mediated reactions that exploit the unique steric and electronic environment of the trityl-protected thiol.

| Reactivity Pattern | Description | Significance |

| Photocatalytic Cleavage | Visible-light-induced cleavage of the S-trityl bond. | Mild, neutral deprotection; orthogonal to acid-sensitive groups. |

| Thiol-Ene/Yne Click Chemistry | Radical-mediated addition of the deprotected thiol to alkenes or alkynes. | High efficiency, modularity, rapid bond formation under mild conditions. |

| Novel Transformations | Exploration of new reactions involving the trityl thioether moiety. | Potential for discovering new synthetic methodologies and reactivity. |

Integration into Supramolecular Chemistry or Nanotechnology

The self-assembly properties and the ability to functionalize surfaces make this compound and its derivatives highly relevant to the fields of supramolecular chemistry and nanotechnology.

A primary application in nanotechnology is the functionalization of nanoparticles . The deprotected thiol of 6-mercaptohexan-1-ol exhibits a strong affinity for gold and other noble metal surfaces. This allows for the formation of self-assembled monolayers (SAMs) on nanoparticles, providing a versatile platform for further functionalization. For example, gold nanoparticles have been functionalized with 6-mercapto-1-hexanol to facilitate the dual conjugation of photosensitizers and targeting ligands for improved photodynamic therapy.

In supramolecular chemistry, the ability of long-chain functionalized thiols to form self-assembled monolayers (SAMs) on various substrates is a key area of interest. These organized molecular assemblies can be used to control the surface properties of materials, such as wettability and adhesion. The hydroxyl group of this compound can be modified to introduce specific recognition motifs, leading to the creation of functional surfaces for sensing, catalysis, and biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.